molecular formula C19H16N4O5S B14966264 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B14966264
M. Wt: 412.4 g/mol
InChI Key: XFHJFCJWIJIAAX-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves a nucleophilic addition–elimination reaction. The intermediates are reacted with various hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites . The compound binds to the active site of the enzyme, thereby preventing its normal function and leading to the death of the parasite.

Comparison with Similar Compounds

N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is unique due to its specific structure and biological activities. Similar compounds include other pyrazole derivatives such as:

These compounds share some pharmacological properties but differ in their specific molecular targets and mechanisms of action.

Properties

Molecular Formula

C19H16N4O5S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C19H16N4O5S/c1-12-4-2-3-5-17(12)22-18(15-10-29(27,28)11-16(15)21-22)20-19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)

InChI Key

XFHJFCJWIJIAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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